An In-Depth Technical Guide to 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-: Synthesis, Characterization, and Applications
Executive Summary: The 1,4-benzoxazine scaffold is a privileged heterocyclic system of significant interest in both medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities and serve as high-performance thermoset polymer precursors. This guide focuses specifically on the N-alkylated derivative, 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, providing a comprehensive overview for researchers and drug development professionals. We will delve into its core chemical structure, physicochemical properties, robust synthetic methodologies with mechanistic insights, and state-of-the-art characterization techniques. Furthermore, this document explores the current and potential applications of this molecular framework, grounding all technical claims in authoritative scientific literature.
The 1,4-Benzoxazine Scaffold: A Structural Overview
The benzoxazine family consists of bicyclic heterocyclic compounds where a benzene ring is fused to an oxazine ring.[1] The specific numbering and arrangement of the heteroatoms (nitrogen and oxygen) define the isomer. This guide is concerned with the 1,4-benzoxazine system, where the oxygen and nitrogen atoms are in positions 1 and 4, respectively.
The target molecule, 3,4-dihydro-4-methyl-2H-1,4-benzoxazine , possesses two key structural modifications to the parent benzoxazine core:
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Dihydro-: The oxazine ring is saturated, lacking double bonds. This imparts conformational flexibility compared to its aromatic counterparts.
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4-methyl-: A methyl group is attached to the nitrogen atom at position 4. This N-alkylation is critical as it removes the secondary amine proton, significantly altering the molecule's polarity, hydrogen bonding capability, and metabolic stability, which are crucial considerations in drug design.
These features make it an important building block for more complex molecules.[2]
Physicochemical and Computed Properties
A clear understanding of a molecule's physical and chemical properties is fundamental for its application in research and development. The data below is for the parent N-methylated structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [3] |
| Molecular Weight | 149.19 g/mol | [3] |
| CAS Number | 32329-20-7 | [3] |
| InChI Key | YRLORWPBJZEGBX-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CN1Cc2ccccc2O1 | PubChem |
| XLogP3 (Computed) | 1.7 | [5] |
| Form | Solid | [4] |
Note: The CAS number 32329-20-7 is listed for "3-Methyl-3,4-dihydro-2H-1,4-benzoxazine" by some vendors, but the structure provided corresponds to the 4-methyl (N-methyl) isomer, which is the subject of this guide.
Synthesis and Mechanistic Insights
The synthesis of N-alkylated 3,4-dihydro-2H-1,4-benzoxazines can be approached through several routes. An efficient and reliable two-step sequence starting from commercially available materials is often preferred for its high yields and scalability.[2]
Primary Synthetic Pathway: From Benzoxazole
This robust method involves the reductive cleavage of a benzoxazole precursor followed by a ring-closing cyclization.
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Step 1: Reductive N-Alkylation. The synthesis begins with 2-methylbenzoxazole. This precursor is subjected to reduction, typically using a strong hydride reducing agent like sodium borohydride (NaBH₄). The key to forming the N-methylated product is the presence of a catalyst, such as acetic acid, which facilitates the reductive process that opens the oxazole ring to yield N-methyl-2-aminophenol. This step is highly efficient and often produces the intermediate in quantitative yield.[2]
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Step 2: Intramolecular Cyclization. The N-methyl-2-aminophenol intermediate is then reacted with a two-carbon electrophile, such as 1,2-dibromoethane, to form the six-membered oxazine ring. This reaction is an intramolecular Williamson ether synthesis followed by an N-alkylation, effectively a double substitution. It is typically performed in the presence of a base like potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group, activating it as a nucleophile. The use of a phase-transfer catalyst (e.g., Aliquat 336) can be beneficial in biphasic systems to improve reaction rates and yields.[2]
Causality and Experimental Rationale: This pathway is advantageous because it avoids the direct N-alkylation of 2-aminophenol, which can be challenging to perform selectively without protecting groups, often leading to mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products. By starting with the benzoxazole, the N-methyl group is installed cleanly during the reductive ring-opening, providing the required intermediate with high purity for the subsequent cyclization step.[2]
Detailed Experimental Protocol: Synthesis
The following protocol is a representative procedure adapted from established literature for the synthesis of N-alkylated 1,4-benzoxazines.[2]
Part A: Synthesis of N-methyl-2-aminophenol (Intermediate)
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-methylbenzoxazole (1 equivalent) and tetrahydrofuran (THF) as the solvent.
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Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄, ~2-3 equivalents) portion-wise to control the initial exothermic reaction.
-
Catalysis: Once the addition of NaBH₄ is complete, add glacial acetic acid (catalytic amount, ~0.1 equivalents) dropwise to the stirred suspension. Caution: Slow addition is crucial to manage foaming and vigorous reaction.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Ethyl Acetate/Hexane).
-
Workup: Once the reaction is complete, carefully quench by pouring the mixture into a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure to yield N-methyl-2-aminophenol, which is often pure enough to be used directly in the next step.
Part B: Synthesis of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine (Final Product)
-
Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, combine N-methyl-2-aminophenol (1 equivalent) from Part A, acetone (as solvent), and 1,2-dibromoethane (~1.8 equivalents).
-
Base Addition: To this solution, add a solution of potassium carbonate (K₂CO₃, ~1.8-2.0 equivalents) dissolved in water.
-
Reaction: Heat the resulting biphasic mixture to reflux and maintain vigorous stirring for 48-72 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, remove the acetone under reduced pressure. Pour the remaining aqueous residue into water and extract with ethyl acetate (4x).
-
Purification: Combine the organic layers, wash with brine, and dry over MgSO₄. After filtration and solvent evaporation, the crude product is obtained. Purify the residue using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3,4-dihydro-4-methyl-2H-1,4-benzoxazine.
Spectroscopic Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A multi-technique approach provides unambiguous structural evidence.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure.
-
¹H NMR: The spectrum should display distinct signals corresponding to each unique proton environment. Key expected signals include:
-
A multiplet in the aromatic region (~6.7-7.0 ppm) for the four protons on the benzene ring.
-
Two distinct signals for the diastereotopic methylene protons of the oxazine ring (-O-CH₂ -CH₂ -N-). These typically appear as triplets or more complex multiplets between ~3.3 and 4.3 ppm.
-
A sharp singlet at ~2.9-3.0 ppm, integrating to three protons, which is characteristic of the N-methyl (N-CH₃) group.
-
-
¹³C NMR: The spectrum will confirm the carbon skeleton. One would expect to see 9 distinct signals: 6 for the aromatic carbons and 3 for the aliphatic carbons (two methylene and one methyl carbon).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum for the target molecule should show:
-
The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirming the tertiary nature of the amine.
-
The absence of a broad O-H stretch from the 2-aminophenol starting material.
-
Characteristic C-H stretching bands (aromatic and aliphatic) around 2850-3100 cm⁻¹.
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Strong C-O (ether) and C-N stretching vibrations in the fingerprint region (~1050-1250 cm⁻¹).
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. For 3,4-dihydro-4-methyl-2H-1,4-benzoxazine (C₉H₁₁NO), the mass spectrum should exhibit a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (149.19).
Applications and Future Perspectives
The 3,4-dihydro-2H-1,4-benzoxazine core and its derivatives are versatile scaffolds with growing importance in multiple scientific fields.
A. Medicinal Chemistry and Drug Development
The 1,4-benzoxazine nucleus is a key component in numerous pharmacologically active molecules.[1] Derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7][8] For example, the fluoroquinolone antibiotic Levofloxacin contains a modified and fused 1,4-benzoxazine ring system, highlighting the scaffold's value in developing potent therapeutic agents.[8] The introduction of the N-methyl group, as in the title compound, can be a strategic decision in drug design to:
-
Enhance Metabolic Stability: Blocking the N-H position can prevent phase II conjugation reactions, prolonging the drug's half-life.
-
Modulate Lipophilicity: The methyl group increases lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Fine-Tune Target Binding: The steric and electronic properties of the N-methyl group can influence how the molecule interacts with its biological target.
B. Materials Science: Polybenzoxazine Precursors
Dihydrobenzoxazines are widely used as monomers for the synthesis of polybenzoxazines, a class of high-performance phenolic thermosetting resins.[9][10] These polymers are formed through a catalyst-free, thermal ring-opening polymerization of the oxazine ring, which proceeds without the release of volatile byproducts.[10] The resulting cross-linked polymers exhibit a desirable combination of properties:
-
Excellent thermal stability and high glass transition temperatures.[11]
-
Low water absorption and good dimensional stability.
-
High char yield, leading to inherent flame retardancy.
-
Molecular design flexibility, allowing properties to be tuned by changing the substituents on the phenol or amine precursors.[9]
The N-methylated benzoxazine discussed here can act as such a monomer, contributing to the formation of a polymer network with specific thermal and mechanical characteristics.
Conclusion
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- is a structurally important heterocyclic compound with clear relevance to both pharmaceutical and materials sciences. Its synthesis is achievable through robust and scalable chemical routes, and its structure can be unequivocally confirmed using standard spectroscopic methods. The unique combination of a saturated oxazine ring and an N-methyl group provides a valuable building block for designing advanced drug candidates and high-performance polymers. Continued exploration of this and related scaffolds is poised to yield further innovations in these critical fields.
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